molecular formula C23H30N4O2 B2690919 1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1172698-70-2

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

Cat. No.: B2690919
CAS No.: 1172698-70-2
M. Wt: 394.519
InChI Key: KIICIIKTQBRXDN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzyl group, an indolinyl moiety, and a morpholinoethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolinyl intermediate, followed by the introduction of the benzyl group and the morpholinoethyl group through nucleophilic substitution reactions. The final step involves the formation of the urea linkage through a reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea: This compound has a similar structure but with a pyrrolidinyl group instead of a morpholinoethyl group.

    1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea: This compound features a piperidinyl group in place of the morpholinoethyl group.

Uniqueness

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.

Properties

IUPAC Name

1-benzyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-26-10-9-20-15-19(7-8-21(20)26)22(27-11-13-29-14-12-27)17-25-23(28)24-16-18-5-3-2-4-6-18/h2-8,15,22H,9-14,16-17H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIICIIKTQBRXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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